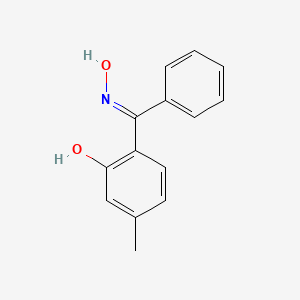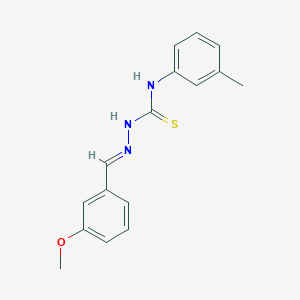
(E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime typically involves the reaction of (E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous ethanol solution under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
(E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone
- (E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone hydrazone
- (E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone semicarbazone
Uniqueness
(E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical and biological properties. The oxime group can participate in a variety of chemical reactions, making this compound versatile in synthetic chemistry. Additionally, the oxime group can interact with biological targets, leading to potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H13NO2 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C14H13NO2/c1-10-7-8-12(13(16)9-10)14(15-17)11-5-3-2-4-6-11/h2-9,16-17H,1H3/b15-14+ |
Clave InChI |
SSIHOUYNCPXGKK-CCEZHUSRSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O |
SMILES canónico |
CC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12016783.png)
![2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016787.png)
![4-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12016790.png)
![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016791.png)
![(5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016799.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016803.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12016808.png)



![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016828.png)
![4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12016834.png)
![1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016836.png)
